Boc-(+/-)-trans-2-aminocyclohexanol

Description

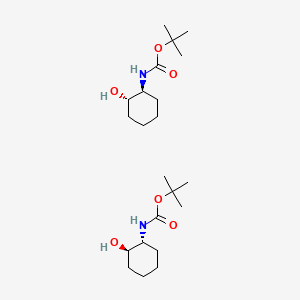

Structure

2D Structure

Properties

Molecular Formula |

C22H42N2O6 |

|---|---|

Molecular Weight |

430.6 g/mol |

IUPAC Name |

tert-butyl N-[(1S,2S)-2-hydroxycyclohexyl]carbamate;tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]carbamate |

InChI |

InChI=1S/2C11H21NO3/c2*1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h2*8-9,13H,4-7H2,1-3H3,(H,12,14)/t2*8-,9-/m10/s1 |

InChI Key |

WATSLQXTJALKFW-MFBWXLJUSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1O.CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1O |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1O.CC(C)(C)OC(=O)NC1CCCCC1O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Boc +/ Trans 2 Aminocyclohexanol and Its Enantiomers

Chemoenzymatic Synthesis Approaches to Aminocyclohexanol Scaffolds

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, offers powerful strategies for the construction of complex chiral molecules like aminocyclohexanols.

Biocatalytic Pathways for Stereoselective Formation of Aminocyclohexanols

Biocatalysis provides a green and highly selective alternative to traditional chemical methods for the synthesis of chiral aminocyclohexanols. Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions.

An example of a biocatalytic pathway is the synthesis of all four stereoisomers of 2-aminocyclohexanol (B3021766) using an artificial enzymatic cascade. This system can employ a combination of an epoxide hydrolase, an alcohol dehydrogenase, and a reductive aminase or an amine dehydrogenase. By starting with cyclohexene (B86901) oxide, this multi-enzyme system can achieve high yields (up to 95%) and excellent stereoselectivity (up to 98% de) without the need to isolate intermediates. Furthermore, this biocatalytic cascade can be adapted to produce a variety of 2-(alkylamino)cyclohexanols by substituting ammonia (B1221849) with different organic amines.

Another biocatalytic approach involves the use of a transaminase for the stereoselective deamination of diastereomeric mixtures of trans-4-substituted cyclohexane-1-amines or the diastereotope-selective amination of the corresponding ketone. nih.gov This highlights the versatility of transaminases in accessing specific stereoisomers of aminocyclohexane derivatives.

Enzyme-Catalyzed Kinetic Resolution Strategies for Amino Alcohol Racemates

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. Enzyme-catalyzed kinetic resolution is particularly effective due to the high enantioselectivity of many enzymes, especially lipases.

A common strategy involves the lipase-catalyzed acylation of a racemic amino alcohol. For instance, the kinetic resolution of racemic trans-2-azidocyclohexanol, a precursor to trans-2-aminocyclohexanol, can be achieved with high efficiency using lipases. Lipases from Pseudomonas sp. (lipase PS and lipase (B570770) AK) have demonstrated high enantioselectivity in the acetylation of trans- and cis-2-azidocycloalkanols. researchgate.net Novozyme 435, another commercially available lipase, has been used to resolve trans-2-azidocyclohexanol with an enantiomeric excess (ee) of 99%. researchgate.net Similarly, Pseudomonas cepacia lipase immobilized on Immobead has been employed for the multigram-scale hydrolytic kinetic resolution of trans-2-azidocyclohexyl acetate (B1210297). researchgate.net

The resolution of racemic 2-aminocyclohexanol derivatives can also be achieved through N-acylation catalyzed by lipases. Candida antarctica lipase B (CAL-B) has been effectively used for the N-acylation of racemic cis- and trans-2-aminocyclopentane- and -cyclohexanecarboxamides with 2,2,2-trifluoroethyl butanoate.

The following table summarizes the kinetic resolution of aryltrimethylsilyl chiral alcohols using various lipases, demonstrating the broad applicability of this method.

Table 1: Lipase Screening for the Kinetic Resolution of (RS)-2c | Lipase Source | Conversion (c) c | eeS (%) | eeP (%) | Enantiomeric Ratio (E) d | | :--- | :--- | :--- | :--- | :--- | | CAL-B | 50 | >99 | >99 | >200 | | PSL-C | 50 | >99 | >99 | >200 | | PPL | 49 | 94 | >99 | 155 | | Amano AK | 49 | 90 | >99 | 93 | | Amano PS | 49 | 92 | >99 | 116 | | CRL | 47 | 81 | >99 | 40 | | PCL | 49 | 90 | >99 | 93 | | LPL | 48 | 85 | >99 | 56 | | RML | 49 | 94 | >99 | 155 | | TLL | 49 | 92 | >99 | 116 | | Candida antarctica lipase (CAL-B), Pseudomonas cepacia lipase (PSL-C), Porcine pancreatic lipase (PPL), Pseudomonas fluorescens lipase (Amano AK), Burkholderia cepacia lipase (Amano PS), Candida rugosa lipase (CRL), Penicillium camembertii lipase (PCL), Lipoprotein lipase (LPL), Rhizomucor miehei lipase (RML), Thermomyces lanuginosus lipase (TLL). | c Conversion: c = eeS/(eeS + eeP) d E = ln{[eeP(1 − eeS)/(eeP + eeS)]}/ln{[eeP(1 + eeS)/(eeP + eeS)]} Data adapted from a study on aryltrimethylsilyl chiral alcohols and is illustrative of lipase-catalyzed kinetic resolutions. nih.gov

One-Pot Chemoenzymatic Cascade Reactions for Aminocyclohexanol Synthesis

One-pot chemoenzymatic cascade reactions combine multiple reaction steps in a single vessel, which improves efficiency by reducing the need for intermediate purification steps, saving time, and minimizing waste. researchgate.net These cascades can integrate the high selectivity of enzymes with the versatility of chemical catalysts.

An example of a one-pot chemoenzymatic cascade for the synthesis of aminocyclohexanol isomers involves the combination of a ketoreductase (KRED) and an amine transaminase (ATA). This system can be used for the stereoselective preparation of cis- and trans-4-aminocyclohexanol (B47343) from 1,4-cyclohexanedione. By selecting stereocomplementary amine transaminases, both the cis and trans isomers can be synthesized with good to excellent diastereomeric ratios. The process can be run sequentially or in a cascade mode.

While a direct one-pot synthesis for Boc-(+/-)-trans-2-aminocyclohexanol is not explicitly detailed in the provided search results, the principles demonstrated in the synthesis of 4-aminocyclohexanol isomers are applicable. Such a cascade could potentially involve the enzymatic oxidation of a suitable precursor followed by an organocatalytic or metal-catalyzed reaction, or vice-versa, to construct the desired aminocyclohexanol scaffold in a single pot. For instance, a monoamine oxidase (MAO-N) catalyzed oxidation could be coupled with a subsequent chemical reduction or allylation to furnish the target molecule. nih.gov

Asymmetric Chemical Synthesis and Stereocontrol of Aminocyclohexanol Derivatives

Asymmetric chemical synthesis provides a powerful alternative to enzymatic methods for accessing enantiomerically pure aminocyclohexanols. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Enantioselective Hydrogenation of Precursor Compounds

Enantioselective hydrogenation is a key technology for the synthesis of chiral compounds. This method involves the reduction of a prochiral substrate, such as a ketone or an enamine, using a chiral catalyst to produce a single enantiomer of the product.

The synthesis of this compound can be envisioned through the asymmetric hydrogenation of a suitable precursor like N-Boc-2-aminocyclohexanone. While specific examples for this exact substrate are not prevalent in the provided search results, the asymmetric hydrogenation of related α,β-unsaturated ketones and enamines is well-established. For instance, Rh complexes with Josiphos-type chiral ligands have been used for the direct asymmetric hydrogenation of unprotected enamino esters and amides, yielding β-amino esters and amides with high enantioselectivity (93-97% ee).

Similarly, iridium catalysts, such as those with (S,S)-f-binaphane ligands, have been successfully employed for the homogeneous asymmetric hydrogenation of unprotected N-H ketoimines, affording chiral amines in high yields and with enantioselectivities up to 95% ee. nih.gov The principles of these reactions could be applied to a precursor of Boc-trans-2-aminocyclohexanol.

Chiral Auxiliary-Mediated Methodologies for Aminocyclohexanol Construction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed and often recycled.

A variety of chiral auxiliaries have been developed and applied in asymmetric synthesis. wikipedia.org For the synthesis of aminocyclohexanol derivatives, a chiral auxiliary can be attached to a precursor molecule to control the diastereoselectivity of a key bond-forming reaction. For example, trans-2-phenyl-1-cyclohexanol (B1200244) and its derivatives have been used as effective chiral auxiliaries. wikipedia.orgnih.gov

In one approach, a chiral auxiliary, such as a derivative of trans-1-amino-2-indanol, can be used to direct aldol (B89426) reactions. scielo.org.mx While not a direct synthesis of the aminocyclohexanol ring itself, this demonstrates how a chiral auxiliary can control the formation of stereocenters in a precursor that could then be cyclized.

Another strategy involves the use of a chiral auxiliary to direct the addition to an enolate. For instance, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of an amide enolate. wikipedia.org The resulting product has a defined stereochemistry that is influenced by the chiral auxiliary. This methodology could be adapted to construct the aminocyclohexanol framework by using an appropriate starting material and cyclization strategy.

The following table lists some common chiral auxiliaries and their typical applications.

Table 2: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application |

|---|---|

| Evans' Oxazolidinones | Aldol reactions, alkylations, Diels-Alder reactions |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of amides |

| Camphorsultam | Aldol reactions, Michael additions |

| (S)- and (R)-2-Phenylglycinol | Strecker synthesis of amino acids |

| trans-2-Phenylcyclohexanol | Ene reactions |

| trans-2-Tritylcyclohexanol | Permanganate-mediated oxidative cyclization |

This table provides a general overview of common chiral auxiliaries and is not an exhaustive list.

Organocatalytic Asymmetric Transformations in Aminocyclohexanol Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green and efficient alternative to metal-based catalysts. mdpi.comyakhak.org This field has seen rapid development, with small organic molecules being used to catalyze stereoselective reactions with high efficiency and enantioselectivity. youtube.comrsc.org The 2021 Nobel Prize in Chemistry, awarded to Benjamin List and David W.C. MacMillan, highlighted the significance of this approach for the development of pharmaceuticals. mdpi.com

In the context of aminocyclohexanol synthesis, organocatalysts can be employed in various strategies. For instance, the asymmetric aminolysis of cyclohexene oxide can be catalyzed by chiral Brønsted acids or bases. A confined imidodiphosphorimidate (IDPi) Brønsted acid has been shown to catalyze the formal cycloaddition of bicyclo[1.1.0]butanes with N-aryl imines to produce chiral azabicyclo[2.1.1]hexanes with high enantioselectivity (up to 99:1 er). nih.gov This demonstrates the potential for creating chiral cyclic amino scaffolds. While not a direct synthesis of 2-aminocyclohexanol, the principles are applicable. The development of organocatalytic methods for the direct, enantioselective ring-opening of cyclohexene oxide with an amine source remains an active area of research, promising a more direct route to enantiopure aminocyclohexanols.

Racemic Synthesis and Subsequent Chiral Resolution of this compound

A common and practical approach to obtaining enantiomerically pure compounds is through the synthesis of a racemic mixture, followed by chiral resolution. wikipedia.org This strategy is widely used in both laboratory and industrial settings.

The formation of diastereomeric salts is a classical and effective method for resolving racemic amines. wikipedia.orglibretexts.org This technique involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts, which can then be separated based on their differing physical properties, most commonly solubility. libretexts.org

Mandelic acid is a readily available and relatively inexpensive chiral resolving agent. orgsyn.org Protocols utilizing (R)- and (S)-mandelic acid have been successfully applied to the resolution of racemic trans-2-(N-benzyl)amino-1-cyclohexanol, a precursor to trans-2-aminocyclohexanol. orgsyn.org

A notable procedure describes the sequential use of (S)- and (R)-mandelic acid to obtain both enantiomers of the amino alcohol with high enantiomeric excess (99% ee). orgsyn.org The process involves a simple aqueous workup that allows for the recovery of the mandelic acid in high yield. orgsyn.org In a typical experiment, the (S)-mandelic acid salt of (1R,2R)-trans-2-(N-benzyl)amino-1-cyclohexanol precipitates from the reaction mixture and can be collected by filtration. orgsyn.org Subsequent treatment with an acid, such as HCl, liberates the enantiomerically pure amino alcohol. orgsyn.org

| Resolving Agent | Target Enantiomer | Enantiomeric Excess (ee) | Reference |

| (S)-Mandelic Acid | (1R,2R)-trans-2-(N-benzyl)amino-1-cyclohexanol | 99% | orgsyn.org |

| (R)-Mandelic Acid | (1S,2S)-trans-2-(N-benzyl)amino-1-cyclohexanol | 99% | orgsyn.org |

Besides mandelic acid, other optically active organic acids can be employed for the resolution of aminocyclohexanol derivatives. For instance, optically active 2-methoxyphenylacetic acid has been used to resolve racemic trans-2-aminocyclohexanol, yielding the product in high purity and yield. google.com The choice of resolving agent is often determined empirically, and it is common to screen several acids to find the most effective one for a particular substrate. wikipedia.org Other examples of chiral acids used for the resolution of racemic bases include (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid. libretexts.org

Enzymatic kinetic resolution offers a highly selective method for obtaining enantiomerically pure compounds. nih.govyoutube.com This technique relies on the ability of enzymes to preferentially catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. nih.gov

Lipases are commonly used enzymes for the kinetic resolution of alcohols and amines. youtube.com For aminocyclohexanol derivatives, the resolution can be achieved through enantioselective acylation. researchgate.net In this process, a racemic N-protected aminocyclohexanol is treated with an acylating agent in the presence of a lipase. The enzyme selectively acylates one enantiomer, which can then be separated from the unreacted enantiomer. For example, the enzymatic acylation of N-protected cis- and trans-3-aminocyclohexanols has been shown to yield enantiomerically pure products. researchgate.net The efficiency and selectivity of the resolution can be influenced by factors such as the choice of lipase, solvent, and the N-protecting group on the amino alcohol. researchgate.net Dynamic kinetic resolution, where the unreacted enantiomer is racemized in situ, can potentially lead to a theoretical yield of 100% for the desired enantiomer. nih.govresearchgate.net

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful analytical and preparative tool for separating enantiomers. yakhak.orgmdpi.com This method allows for the direct separation of enantiomers without the need for derivatization. u-szeged.hu

A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) and amylose (B160209) derivatives) being particularly effective for a wide range of chiral compounds, including amines and their derivatives. yakhak.orgmdpi.com For the separation of aminocyclohexanol stereoisomers, the choice of CSP and the mobile phase composition are critical for achieving good resolution. yakhak.org For instance, the enantiomers of various chiral primary amino compounds have been successfully separated using a reversed-phase HPLC method with a mobile phase containing a non-chiral crown ether and a cyclodextrin (B1172386) derivative. nih.gov This approach relies on the formation of diastereomeric "sandwiched" complexes in the mobile phase. nih.gov The development of efficient chiral HPLC methods is crucial not only for preparative separations but also for determining the enantiomeric purity of the products obtained from other resolution techniques. yakhak.org

Diastereomeric Salt Formation with Chiral Acids for Enantiomer Separation

Modern Reaction Technologies in Aminocyclohexanol Synthesis

The evolution of synthetic chemistry has been marked by the development of innovative technologies that enhance reaction efficiency, safety, and control. For the synthesis of aminocyclohexanols, continuous flow chemistry and microwave irradiation represent two of the most impactful advancements. These methods provide unique advantages over conventional batch processing, paving the way for more sophisticated and streamlined synthetic routes.

Continuous flow chemistry, characterized by the continuous pumping of reagents through a reactor, offers superior control over reaction parameters such as temperature, pressure, and mixing. mdpi.comnih.gov This precise control leads to higher yields, improved product quality, and enhanced safety, particularly for highly exothermic or hazardous reactions. researchgate.netnih.gov The seamless scalability from laboratory research to industrial production is another key advantage of this technology. researchgate.net

While specific literature on the continuous flow synthesis of this compound is not abundant, the successful application of this technology to closely related isomers highlights its potential. A notable example is the diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol, which has been achieved using a continuous flow process. This synthesis involved the hydrogenation of an N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadduct. The use of a continuous flow reactor, such as the H-Cube Pro®, with a Raney nickel catalyst cartridge, allowed for high selectivity (>99%) towards the desired cis-isomer. sigmaaldrich.com

This process demonstrates the capability of flow chemistry to handle hydrogenations, a common step in aminocyclohexanol synthesis, with high efficiency and safety. The in-line generation of hydrogen from the electrolysis of water within such systems further mitigates the risks associated with storing and handling large volumes of hydrogen gas. sigmaaldrich.com The principles of this successful synthesis of a protected aminocyclohexanol isomer can be logically extended to the development of a continuous flow process for this compound.

The versatility of continuous flow systems also allows for the integration of multiple reaction and purification steps into a single, automated sequence. westmont.edu This "multi-step continuous-flow synthesis" can significantly reduce manual handling and processing time. For instance, the synthesis of 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives has been efficiently performed in a continuous-flow setup, achieving gram-scale production safely and straightforwardly. nsf.gov

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Related Aminocyclohexanol Derivative

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Several hours to days | Minutes to hours |

| Scalability | Challenging, requires reactor redesign | Straightforward, by extending operation time |

| Safety | Handling of hazardous reagents in large volumes | Small reaction volumes, in-situ reagent generation |

| Process Control | Limited control over local temperature/concentration | Precise control over temperature, pressure, mixing |

| Product Purity | Often requires extensive purification | Higher purity due to better selectivity and control |

This table is a generalized comparison based on the principles of flow chemistry and its application to related compounds.

Microwave-assisted synthesis utilizes microwave radiation to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and improved purity. google.com This technique has found broad application in organic synthesis, including the preparation of various amino compounds.

While specific protocols for the microwave-assisted synthesis of this compound are not extensively documented, the methodology has been successfully applied to a wide range of related structures, demonstrating its high potential for this target molecule. For example, a general microwave-assisted procedure has been reported for the synthesis of 6-amino-β-cyclodextrins, where mono-tosyl-β-cyclodextrin was reacted with liquid amines under solvent-free microwave irradiation, resulting in significantly shorter reaction times compared to conventional heating. nih.gov

Similarly, microwave irradiation has proven to be a valuable tool for the rapid, two-step synthesis of racemic unnatural amino acids, offering high yields and purities with commercially available starting materials. nih.gov The synthesis of aminophosphonic derivatives has also been efficiently carried out using microwave assistance, with reactions completing in as little as 10 minutes at 80°C. clockss.org

The advantages of microwave-assisted synthesis are particularly evident in reactions that are sluggish under conventional heating. The ability of microwaves to rapidly generate high temperatures and pressures in a sealed vessel can accelerate reactions that would otherwise require harsh conditions and long durations.

Table 2: Research Findings on Microwave-Assisted Synthesis of Amino Compounds

| Compound Class | Reaction Type | Reaction Time (Microwave) | Yield (Microwave) | Reference |

| 2-Aminooxazoles | Cyclization | 5 minutes | 47-87% | nsf.gov |

| 2-Aminothiophene derivatives | Gewald Reaction | 30 minutes | 57-95% | nih.gov |

| 2-Amino-4-chloro-pyrimidine derivatives | Nucleophilic Substitution | Not specified | Good | |

| Unnatural Amino Acids | Multi-step synthesis | Rapid | High | nih.gov |

| Aminophosphonic Derivatives | Kabachnik–Fields reaction | 10 minutes | Not specified | clockss.org |

This table summarizes findings from the synthesis of various amino compounds, illustrating the general effectiveness of microwave-assisted methods.

The development of synthetic routes for this compound and its enantiomers can greatly benefit from the adoption of these modern technologies. Continuous flow chemistry offers a pathway to safer, more scalable, and highly controlled production, while microwave-assisted synthesis provides a means for rapid reaction optimization and high-throughput synthesis, both of which are crucial for the efficient discovery and development of new chemical entities.

Stereochemical Analysis and Conformational Studies of Trans 2 Aminocyclohexanol Derivatives

Advanced Spectroscopic Characterization for Stereochemical Assignment

Determining the precise three-dimensional structure of cyclic molecules is crucial for understanding their function. A suite of advanced spectroscopic methods is employed to elucidate both the relative and absolute configurations of chiral centers, as well as the preferred conformations of the cyclohexane (B81311) ring.

NOESY is a 2D NMR technique that identifies protons that are close to each other in space, typically within 5 Å. This is particularly useful for distinguishing between axial and equatorial substituents on a cyclohexane ring. In the chair conformation of a cyclohexane, a key spatial relationship is the 1,3-diaxial interaction, a form of steric strain between an axial substituent and the axial protons on the same face of the ring. libretexts.org

For a trans-1,2-disubstituted cyclohexane like Boc-(+/-)-trans-2-aminocyclohexanol, two chair conformations are possible: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial). libretexts.org The diequatorial conformer is generally more stable. libretexts.org NOESY can confirm this by showing correlations between the axial proton at C1 and the axial protons at C3 and C5, and similarly for the axial proton at C2 with the axial protons at C4 and C6. Conversely, the absence of strong NOE signals between the equatorial substituents would further support the diequatorial conformation.

A new series of trans-2-aminocyclohexanols were synthesized and analyzed by 1H NMR spectroscopy to study their conformational equilibrium. westmont.edu The use of 1H-1H-COSY and 1H-13C-HMQC techniques was crucial in assigning the signals accurately. westmont.edu

Table 1: Predicted NOESY Correlations for the Diequatorial Conformer of Boc-trans-2-aminocyclohexanol

| Interacting Protons | Expected NOESY Correlation |

| Axial H at C1 and Axial H at C3/C5 | Strong |

| Axial H at C2 and Axial H at C4/C6 | Strong |

| Equatorial NHBoc at C1 and Equatorial OH at C2 | Weak or Absent |

| Axial H at C1 and Equatorial NHBoc at C1 | Weak |

| Axial H at C2 and Equatorial OH at C2 | Weak |

This table is illustrative and based on general principles of NOESY analysis for cyclohexane derivatives.

The magnitude of the coupling constant (J-value) between adjacent protons in an NMR spectrum is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is instrumental in determining the conformation of cyclohexane rings. libretexts.orgnih.gov

In a chair conformation, the dihedral angles between adjacent protons are distinct for axial-axial, axial-equatorial, and equatorial-equatorial relationships. iastate.edu

Axial-Axial (a-a) Coupling: The dihedral angle is approximately 180°, resulting in a large coupling constant, typically in the range of 8-13 Hz.

Axial-Equatorial (a-e) Coupling: The dihedral angle is around 60°, leading to a smaller coupling constant, usually between 2-5 Hz.

Equatorial-Equatorial (e-e) Coupling: The dihedral angle is also approximately 60°, resulting in a small coupling constant, similar to a-e coupling (2-5 Hz).

For the more stable diequatorial conformer of trans-2-aminocyclohexanol, the protons at C1 and C2 (H1 and H2) would both be in axial positions. Therefore, a large coupling constant between H1 and H2 would be expected, confirming the trans-diaxial relationship of these protons and, consequently, the diequatorial orientation of the substituents. The observation of a large J-value for the H-C(1)-C(2)-H coupling is a strong indicator of the diequatorial conformation of the Boc-amino and hydroxyl groups. iastate.edu

Table 2: Typical Proton-Proton Coupling Constants in Cyclohexane Derivatives

| Coupling Type | Dihedral Angle (approx.) | Typical J-value (Hz) |

| Axial-Axial | 180° | 8-13 |

| Axial-Equatorial | 60° | 2-5 |

| Equatorial-Equatorial | 60° | 2-5 |

Data compiled from various sources on NMR spectroscopy of cyclohexane systems. iastate.edu

X-ray crystallography provides unambiguous proof of the stereochemistry and conformation of a molecule in the solid state. By diffracting X-rays through a single crystal of a compound, a detailed three-dimensional map of electron density can be generated, revealing the precise positions of all atoms. For this compound, an X-ray crystal structure would definitively confirm the trans relationship between the amino and hydroxyl groups. It would also show the preferred chair conformation in the solid state, including bond lengths, bond angles, and torsional angles. It is expected that the diequatorial conformation would be observed, as it minimizes steric interactions. tru.ca

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. mtoz-biolabs.com This technique is particularly useful for determining the enantiomeric excess and absolute configuration of a sample. mtoz-biolabs.comnih.gov While this compound is a racemic mixture and thus CD-inactive, its individual enantiomers would produce mirror-image CD spectra.

To determine the absolute configuration, the CD spectrum of an unknown enantiomer can be compared to the known spectrum of a similar compound. mtoz-biolabs.com Alternatively, empirical rules or computational methods can be used to correlate the sign of the Cotton effect to a specific absolute configuration. nih.govyoutube.com For amino alcohols, derivatization with a chromophoric group is often necessary to obtain a measurable CD signal in the accessible region of the spectrometer. nih.gov The Boc group itself can sometimes provide a suitable chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative and Absolute Configuration Determination

Conformational Analysis of Aminocyclohexanol Scaffolds

The cyclohexane ring is not static and can exist in several conformations, with the chair form being the most stable. wikipedia.orggmu.edu For substituted cyclohexanes, the equilibrium between the two possible chair conformations is a critical aspect of their chemistry.

The derivatives of trans-2-aminocyclohexanols can act as conformational pH-triggers. pacific.edu Protonation of the amino group can lead to a conformational flip due to the formation of a strong intramolecular hydrogen bond. pacific.edu This property allows for the tuning of the conformational equilibrium by varying the substituents. pacific.edu

In the case of trans-1,2-disubstituted cyclohexanes, the two possible chair conformations are one where both substituents are equatorial and one where they are both axial. The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial steric interactions that destabilize the diaxial form. libretexts.org

The preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the difference in Gibbs free energy between the equatorial and axial conformations. masterorganicchemistry.com Larger A-values indicate a stronger preference for the equatorial position. For this compound, both the -OH and -NHBoc groups are relatively bulky and will strongly favor the equatorial position to minimize steric strain. libretexts.org The stability of the diequatorial conformer is therefore significantly higher than the diaxial conformer.

The flexibility of the cyclohexane ring allows it to switch between different chair conformations, often through a higher-energy "twist-boat" intermediate. vaia.com This process, known as a ring flip, interconverts axial and equatorial positions. libretexts.org For monosubstituted cyclohexanes like methylcyclohexane, the conformation with the methyl group in the equatorial position is more stable by about 7.6 kJ/mol. libretexts.org

Table 3: Conformational Preferences of Substituted Cyclohexanes

| Substituent | A-value (kcal/mol) | % Equatorial (at 25 °C) |

| -OH | 0.87 | ~83% |

| -CH3 | 1.70 | ~95% |

| -C(CH3)3 | >4.5 | >99.9% |

A-values are a measure of the steric bulk of a substituent and its preference for the equatorial position. Data is for monosubstituted cyclohexanes and provides a general trend. libretexts.orgmasterorganicchemistry.com

Investigation of Chair-Chair Equilibria and Substituent Effects

The cyclohexane ring predominantly exists in a chair conformation. For monosubstituted cyclohexanes, the substituent generally prefers the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. wikipedia.orgyoutube.com This preference is quantified by the A-value, which represents the Gibbs free energy difference between the axial and equatorial conformations. wikipedia.org As the size of a substituent increases, the equilibrium further shifts toward the conformer with the equatorial substituent. gmu.edu

In disubstituted cyclohexanes, such as trans-2-aminocyclohexanol derivatives, the analysis is more complex. The stability of the two possible chair conformations depends on the steric effects of both substituents. libretexts.org A conformation with both substituents in equatorial positions is generally more stable than one with both in axial positions. libretexts.org When one substituent is axial and the other is equatorial, the conformation with the larger group in the equatorial position is typically favored. libretexts.org The position of the conformational equilibrium is also influenced by the solvent. westmont.edu

Role of Intramolecular Hydrogen Bonding and Electrostatic Interactions in Conformational Preference

In trans-2-aminocyclohexanol derivatives, intramolecular hydrogen bonding and electrostatic interactions can significantly influence the conformational equilibrium. westmont.eduresearchgate.net An intramolecular hydrogen bond can form between the amino and hydroxyl groups, particularly when they are in a diequatorial arrangement in the protonated form. researchgate.net This interaction stabilizes the diequatorial conformer. researchgate.net

The strength of this intramolecular hydrogen bond is a critical factor. Infrared spectral studies have shown that amino alcohols can form strong intramolecular hydrogen bonds, which in turn reduces their tendency for intermolecular association. rsc.org The strength of this bond is influenced by the basicity of the amino group and the flexibility of the molecule. rsc.orgustc.edu.cn In non-polar solvents, intramolecular hydrogen bonding and electrostatic attraction between the substituents can stabilize a specific conformer. westmont.edu However, in polar solvents, these intramolecular interactions can be disrupted and replaced by intermolecular interactions with the solvent. westmont.edu

Electrostatic interactions also play a crucial role, especially in the protonated state of the amino group. researchgate.net The attraction between the positively charged ammonium (B1175870) group and the partial negative charge on the oxygen of the hydroxyl group further stabilizes the diequatorial conformation. researchgate.net The energy of these combined interactions can be substantial, estimated to be over 10 kJ/mol, and in some cases exceeding 20 kJ/mol. researchgate.net These interactions are critical in understanding the behavior of these molecules in different chemical environments.

pH-Triggered Conformational Switches in trans-2-Aminocyclohexanol Derivatives

The conformational equilibrium of trans-2-aminocyclohexanol derivatives can be manipulated by changing the pH of the solution, leading to their function as "conformational pH-triggers". researchgate.netpacific.edu Upon protonation of the amino group, typically in an acidic environment, a significant conformational shift occurs. researchgate.netpacific.edu The strong intramolecular hydrogen bond and electrostatic attraction in the protonated form favor the conformer where the ammonium and hydroxyl groups are in equatorial positions. researchgate.net This can cause a "flip" from a diaxial or axial-equatorial conformation to a diequatorial one. pacific.edu

This pH-induced conformational change can be harnessed to control geometry-dependent molecular properties. researchgate.net By attaching other functional groups to the cyclohexane ring, their spatial orientation can be altered by the conformational switch, thereby modulating their function. researchgate.net The pKa values of the protonated compounds, which determine the pH range of this conformational transition, can be tuned by modifying the substituents on the amino group. westmont.eduresearchgate.net This property has been explored in the design of pH-sensitive liposomes for drug delivery, where the conformational change disrupts the liposome (B1194612) membrane in acidic environments, leading to the release of its contents. researchgate.netnih.gov

Computational Chemistry Approaches in Aminocyclohexanol Research

Computational chemistry provides powerful tools to investigate the structure, energetics, and reactivity of molecules like trans-2-aminocyclohexanol and its derivatives. These methods complement experimental studies by providing detailed insights at the atomic level.

Molecular Modeling of Active Site Interactions (e.g., Enzyme-Substrate Complexes)

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in understanding how molecules like trans-2-aminocyclohexanol derivatives interact with biological targets, such as enzyme active sites. mdpi.comresearchgate.net These methods can predict the binding mode and affinity of a ligand within a protein's binding pocket. mdpi.com

The process often begins with predicting the three-dimensional structure of the protein, if it's not experimentally available, through methods like homology modeling. researchgate.net Subsequently, docking studies can be performed to place the ligand in the most favorable orientation within the active site. mdpi.com MD simulations can then be used to simulate the dynamic behavior of the enzyme-substrate complex over time, providing insights into the stability of the interaction and any conformational changes that may occur upon binding. mdpi.com These computational approaches are crucial in drug design and development for identifying and optimizing potential enzyme inhibitors. mdpi.com

Density Functional Theory (DFT) for Conformational Energy Calculations

Density Functional Theory (DFT) is a quantum mechanical method widely used to calculate the electronic structure and energies of molecules. nih.gov It offers a good balance between accuracy and computational cost for determining the relative energies of different conformers of molecules like trans-2-aminocyclohexanol. nih.gov

By performing DFT calculations, researchers can obtain accurate conformational energies and energy barriers between different conformations. nih.gov This information is vital for understanding the conformational preferences observed experimentally. DFT calculations can also be used to study the effects of substituents and intramolecular interactions, such as hydrogen bonding, on the stability of different conformers. nih.gov The results from DFT calculations can be benchmarked against higher-level theoretical methods like coupled cluster theory for even greater accuracy. nih.gov These computational studies provide a detailed understanding of the factors governing the conformational landscape of trans-2-aminocyclohexanol derivatives.

Derivatization and Functionalization of Boc +/ Trans 2 Aminocyclohexanol

N-Alkylation and N-Acylation Reactions for Modifying Aminocyclohexanol Derivatives

Modification of the amino group is a primary strategy for elaborating the structure of aminocyclohexanol derivatives. N-Alkylation and N-acylation introduce a wide array of substituents, altering the steric and electronic properties of the molecule.

N-Alkylation introduces alkyl groups onto the nitrogen atom. For Boc-protected amines, direct alkylation is generally not feasible. The typical strategy involves the deprotection of the Boc group followed by reductive amination or direct alkylation of the resulting free amine. Reductive amination is a widely used method for synthesizing secondary amines from primary amines and carbonyl compounds. nih.gov For instance, the reaction of a deprotected aminocyclohexanol with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) yields the corresponding N-alkylated product. nih.gov

Another approach is direct alkylation using alkyl halides. This method can sometimes lead to over-alkylation, yielding tertiary amines or even quaternary ammonium (B1175870) salts. However, careful control of reaction conditions, such as the stoichiometry of the alkylating agent and the choice of base and solvent, can favor mono-alkylation. nih.gov

N-Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or acid anhydride, to form an amide. This reaction is typically high-yielding and can be performed under mild conditions. For more sensitive substrates or when using carboxylic acids directly, coupling reagents are employed. These reagents activate the carboxylic acid, facilitating its reaction with the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce side reactions. researchgate.net Phosphonium salts (e.g., BOP reagent) and uronium salts (e.g., HBTU, HATU) are also highly effective for amide bond formation. researchgate.net

These N-acylation reactions are fundamental in peptide synthesis and are readily applied to aminocyclohexanol derivatives to introduce peptidic structures or other acyl moieties.

Table 1: Common Reagents for N-Alkylation and N-Acylation

| Transformation | Reagent Class | Specific Examples | Key Features |

|---|---|---|---|

| N-Alkylation | Carbonyl Compound + Reducing Agent | Benzaldehyde + Sodium Triacetoxyborohydride (STAB) | Reductive Amination; mild conditions. nih.gov |

| Alkyl Halide + Base | Methyl Iodide + Sodium Hydride | Direct alkylation; risk of over-alkylation. researchgate.net | |

| N-Acylation | Acyl Halide/Anhydride | Acetyl Chloride, Acetic Anhydride | High reactivity; simple procedure. |

| Carboxylic Acid + Coupling Reagent | EDC/HOBt, HBTU, HATU | Forms amide bonds under mild conditions; reduces side reactions. researchgate.net |

Hydroxyl Group Functionalization: Etherification and Esterification Strategies

The hydroxyl group of Boc-(+/-)-trans-2-aminocyclohexanol is a key site for functionalization, allowing for the introduction of a variety of groups through ether and ester linkages. The presence of the Boc-protecting group on the adjacent nitrogen atom ensures that the amine does not compete in these reactions.

Esterification is another common transformation for the hydroxyl group. This can be achieved through several methods:

Reaction with Acyl Chlorides or Anhydrides: In the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, the hydroxyl group reacts readily with these activated acylating agents.

Fischer Esterification: This classic method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. However, this method is less common for complex molecules due to the harsh conditions that can cause deprotection of the Boc group.

Coupling Reagent-Mediated Esterification: Similar to N-acylation, reagents like DCC can be used to form esters from carboxylic acids and alcohols. A particularly effective method for sensitive substrates involves using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) itself as an activating agent in the presence of a catalytic amount of N,N'-dimethylaminopyridine (DMAP). researchgate.net This procedure is advantageous as the byproducts, tert-butanol (B103910) and CO₂, are volatile and easily removed. researchgate.net

Transesterification: This involves the exchange of the alkyl group of an ester with the alcohol of the substrate, often catalyzed by an acid or base. organic-chemistry.org For example, refluxing in ethyl acetate (B1210297) (EtOAc) in the presence of a zinc-cluster catalyst can achieve selective acetylation. organic-chemistry.org

Table 2: Selected Methods for Hydroxyl Group Functionalization

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Etherification | Alkyl Halide, Base (e.g., NaH) | Anhydrous solvent (e.g., THF, DMF) | Forms an ether linkage (R-O-R'). |

| Esterification | Acyl Chloride, Base (e.g., Pyridine) | Anhydrous solvent | Forms an ester linkage (R-O-C(O)R'). |

| Esterification | Carboxylic Acid, (Boc)₂O, DMAP | Stoichiometric mixture | Forms ester; volatile byproducts. researchgate.net |

| Transesterification | Ethyl Acetate, Zn-cluster catalyst | Reflux | Acetylation of the hydroxyl group. organic-chemistry.org |

Introduction of Diverse Appendages for Chiral Ligand Design

The true synthetic utility of this compound is realized when it is used as a scaffold for building more complex molecules, particularly chiral ligands for asymmetric catalysis. nih.govuwindsor.ca The trans arrangement of the amino and hydroxyl groups provides a well-defined stereochemical relationship that can be exploited to create a specific chiral environment around a metal center.

The derivatization reactions discussed previously (N-alkylation, N-acylation, etherification, and esterification) are the tools used to introduce these appendages. By carefully selecting the groups to be added, ligands with tailored steric and electronic properties can be synthesized.

For example:

P,N Ligands: Phosphine (B1218219) groups, which are excellent for coordinating with transition metals, can be introduced. This is often achieved by reacting the deprotected aminocyclohexanol with a chlorophosphine (e.g., chlorodiphenylphosphine) at the nitrogen or oxygen atom (after deprotonation).

N,O Ligands: The inherent amino alcohol structure can itself act as a bidentate N,O ligand. The properties can be fine-tuned by N-alkylation or N-acylation to create Schiff base ligands (by condensation with an aldehyde) or amide-containing ligands.

Tetradentate Ligands: More complex ligands can be assembled. For instance, two molecules of a derivatized aminocyclohexanol can be linked together. The synthesis of 1,2-diaminocyclohexane-derived chiral PNNP and SNNS tetradentate ligands has been reported for use in asymmetric hydrogenation reactions. rsc.org Although starting from diaminocyclohexane, the principles of introducing phosphine (P) and thioether (S) appendages are analogous to the functionalization of aminocyclohexanol.

The design of these ligands is often guided by the desired application in catalysis. For example, bulky substituents are often introduced to create a sterically hindered chiral pocket that can effectively control the enantioselectivity of a reaction. mdpi.com

Selective Deprotection Strategies for the Boc Group in Aminocyclohexanol Intermediates

While the Boc group is crucial for directing the initial functionalization steps, its removal is a necessary final step to liberate the free amine or to allow for subsequent N-functionalization. The key requirement for this deprotection step is selectivity, meaning the Boc group must be cleaved without affecting other sensitive functional groups introduced in previous steps (e.g., esters, ethers, or other protecting groups).

The tert-butoxycarbonyl (Boc) group is known for its lability under acidic conditions. organic-chemistry.org Standard deprotection involves treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. fishersci.co.uk

However, for substrates containing other acid-sensitive groups, milder or alternative methods are required.

Lewis Acids: Certain Lewis acids can selectively cleave Boc groups. For example, cerium(III) chloride (CeCl₃·7H₂O) in acetonitrile (B52724) has been used for the selective deprotection of N-Boc groups in the presence of tert-butyl esters. organic-chemistry.org Iron(III) salts have also been reported as catalysts for practical and selective Boc deprotection. researchgate.net

Thermolytic Cleavage: The Boc group can be removed by heating, although this often requires high temperatures. nih.gov Recent developments have shown that thermal deprotection in a continuous flow reactor allows for precise temperature control, enabling selective deprotection of one Boc group in the presence of another with different thermal lability (e.g., an aryl N-Boc vs. an alkyl N-Boc group). nih.gov

Aqueous Phosphoric Acid: This provides an effective and environmentally benign method for deprotecting tert-butyl carbamates, while tolerating other groups like Cbz carbamates and benzyl (B1604629) esters. organic-chemistry.org

Table 3: Methods for Selective Boc Deprotection | Reagent/Method | Conditions | Selectivity/Advantages | | :--- | :--- | :--- | :--- | | Trifluoroacetic Acid (TFA) | DCM solvent, room temperature | Standard, highly effective method. nih.gov | | Hydrochloric Acid (HCl) | Dioxane or Methanol | Common and effective; generates hydrochloride salt. fishersci.co.uk | | Iron(III) Salts | Catalytic amount | Catalytic, practical, and selective method. researchgate.net | | Aqueous Phosphoric Acid | THF solvent | Mild, environmentally friendly, tolerates Cbz and benzyl esters. organic-chemistry.org | | Thermal (Continuous Flow) | High temperature (e.g., 170-230 °C) | Allows for selective deprotection based on thermal lability. nih.gov |

Catalytic Applications in Asymmetric Synthesis Utilizing Aminocyclohexanol Scaffolds

Asymmetric Organocatalysis with Aminocyclohexanol Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. The functional groups of the aminocyclohexanol scaffold, the amino and hydroxyl moieties, provide ideal handles for the construction of more complex chiral organocatalysts.

The conjugation of proline and its derivatives to other chiral molecules has yielded a plethora of highly effective organocatalysts. Prolinamides derived from aminocyclohexanols are particularly effective in promoting asymmetric aldol (B89426) reactions, a cornerstone of C-C bond formation in organic synthesis.

Researchers have successfully synthesized novel prolinamides from 2-(2-aminocyclohexyl)phenols. These catalysts have demonstrated high stereoselectivity in the direct aldol reaction between various ketones and aldehydes. nih.gov The key to their success lies in the bifunctional nature of the catalyst, where the electrophilic aldehyde is activated through a dual hydrogen bonding interaction with the amide N-H and the phenolic O-H group of the catalyst. nih.gov This rigid, pre-organized transition state leads to excellent control over the stereochemical outcome.

In studies involving the reaction of cyclohexanone (B45756) with aromatic aldehydes, these catalysts have afforded the corresponding aldol products with high yields and stereoselectivities. researchgate.net For example, prolinamides built on the aminocyclohexanol scaffold have achieved diastereomeric ratios (anti/syn) of up to 99:1 and enantiomeric ratios of 99:1. nih.gov The structural features of the catalyst, such as a significant distance and conformational flexibility between the hydrogen-bond donor groups, have been identified as remarkable aspects contributing to the high enantioselectivity. nih.gov Even in challenging aqueous environments like brine, certain hybrid catalysts combining prolinamide and a 2-pyrrolidinone (B116388) scaffold have produced aldol products in high yields and selectivities. researchgate.net

| Catalyst Type | Reactants | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee) | Solvent | Reference |

|---|---|---|---|---|---|

| Prolinamide of 2-(2-aminocyclohexyl)phenol | Ketones + Aldehydes | Up to 99:1 | Up to 99% | Not specified | nih.gov |

| N-(2-Hydroxyphenyl)-prolinamide | Cyclohexanone + Aromatic Aldehydes | Very Good | Very Good | Organic Solvents / Water | researchgate.net |

| Prolinamide-2-pyrrolidinone hybrid | Not specified | High | High | Brine | researchgate.net |

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a versatile method for carbon-carbon bond formation. While a wide variety of chiral organocatalysts have been developed for asymmetric Michael additions, the direct use of catalysts derived from simple Boc-(+/-)-trans-2-aminocyclohexanol is not extensively documented in the reviewed literature. Instead, the aminocyclohexanol framework is sometimes utilized as a building block for substrates in related reactions. For instance, a 2-aminocyclohexanol-derived pro-nucleophile was prepared and used in a phosphine-catalyzed double-Michael addition reaction, demonstrating its utility as a chiral precursor rather than a catalyst. mdpi.com

The Mannich reaction, which involves the aminoalkylation of a carbon acid, is a fundamental route to synthesizing β-amino carbonyl compounds and their derivatives. Similar to the Michael addition, the application of organocatalysts directly derived from the this compound scaffold for asymmetric Mannich reactions is not a prominent theme in the surveyed scientific literature. The aminocyclohexanol structure has been incorporated into precursors for more complex transformations, such as in aza-Cope–Mannich rearrangements, where it serves as a foundational element of the reactant to control stereochemistry. nih.gov This highlights its role as a valuable chiral synthon rather than a direct organocatalyst for this specific reaction type.

Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

The derivatization of the amino and hydroxyl groups of aminocyclohexanol allows for the synthesis of a diverse range of chiral ligands. When coordinated to a metal center, these ligands create a chiral environment that can effectively induce asymmetry in a variety of metal-catalyzed transformations.

Asymmetric hydrogenation is a powerful and atom-economical method for producing enantiomerically enriched compounds. Ligands derived from optically active aminocyclohexanols have been successfully applied in transition metal-catalyzed asymmetric transfer hydrogenation reactions.

In particular, derivatives of enantiopure trans-2-aminocyclohexanol have been employed as ligands for the ruthenium-catalyzed transfer hydrogenation of aryl ketones. acs.org These reactions, which typically use a hydrogen source like formic acid or isopropanol, have yielded chiral secondary alcohols with high enantiomeric excess. acs.org For example, the reduction of various acetophenone (B1666503) derivatives using a ruthenium catalyst bearing an aminocyclohexanol-derived ligand resulted in products with up to 96% ee. acs.org Additionally, phosphine-amino-alcohol (P,N,OH) ligands derived from aminocyclohexanol have been synthesized and tested in ruthenium-catalyzed ketone hydrogenations, further demonstrating the potential of this scaffold in creating effective chiral ligands for reduction reactions. d-nb.info

| Metal | Ligand Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ruthenium | trans-2-Aminocyclohexanol derivative | Aryl Ketones (e.g., Acetophenone) | Chiral Secondary Alcohols | Up to 96% | acs.org |

| Ruthenium | Phosphine-amino-alcohol (P,N,OH) from aminocyclohexanol | Ketones | Chiral Alcohols | Poor to Moderate | d-nb.info |

The asymmetric addition of organometallic reagents to carbonyl compounds is a classic method for creating chiral alcohols. Ligands derived from 2-aminocyclohexanol (B3021766) have been shown to be effective in controlling the stereochemistry of such additions.

Specifically, optically active aminocyclohexanol derivatives have been utilized as chiral ligands in the titanium-catalyzed asymmetric phenyl transfer reaction from a phenyltitanium reagent to various benzaldehydes. acs.org This process allows for the enantioselective synthesis of chiral diarylmethanols. The research demonstrates that the choice of substituents on both the nitrogen and oxygen atoms of the aminocyclohexanol ligand can influence the efficiency and stereoselectivity of the reaction. Under optimized conditions, these reactions have produced the desired alcohol products with excellent enantioselectivities, reaching up to 96% ee. acs.org This application underscores the versatility of the aminocyclohexanol scaffold in creating effective chiral environments for carbon-carbon bond-forming reactions catalyzed by transition metals.

| Metal | Ligand Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Titanium | optically active trans-2-aminocyclohexanol derivative | Benzaldehydes | Chiral Diarylmethanols | Up to 96% | acs.org |

Suzuki Coupling Reactions Utilizing Aminocyclohexanol-Derived Ligands

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.org The efficiency and selectivity of this reaction are heavily reliant on the nature of the ligands coordinated to the palladium center. Aminocyclohexanol-derived ligands, particularly those based on the trans-2-aminocyclohexanol scaffold, have emerged as effective ligands in this context.

Research has demonstrated that commercially available and air-stable amino alcohols, such as trans-2-aminocyclohexanol, can serve as ligands for nickel-catalyzed Suzuki cross-coupling reactions. acs.orgorganic-chemistry.org This methodology is particularly notable for its ability to couple unactivated primary and secondary alkyl halides, including challenging alkyl chlorides, with arylboronic acids. acs.orgorganic-chemistry.org The use of a NiI2/trans-2-aminocyclohexanol system has proven effective for secondary alkyl bromides and iodides, as well as primary iodides and bromides, affording good yields. organic-chemistry.org This development expands the scope of the Suzuki reaction to include a wider array of readily available starting materials. organic-chemistry.org

The effectiveness of these aminocyclohexanol-based catalytic systems addresses limitations seen with previous catalysts, such as nickel/bathophenanthroline, which were not suitable for certain alkyl halides and sterically hindered arylboronic acids. organic-chemistry.org The accessibility and stability of both the nickel precatalysts and the aminocyclohexanol ligands make this approach practical for broader synthetic applications. acs.orgorganic-chemistry.org

Detailed studies have explored the scope of this catalytic system with various substrates. The following table summarizes representative results from the nickel-catalyzed Suzuki coupling of alkyl halides with arylboronic acids using trans-2-aminocyclohexanol as a ligand.

Table 1: Nickel-Catalyzed Suzuki Coupling with trans-2-Aminocyclohexanol Ligand

| Alkyl Halide | Arylboronic Acid | Catalyst System | Yield (%) |

|---|---|---|---|

| 1-Iodooctane | Phenylboronic acid | NiI₂/trans-2-aminocyclohexanol | 85 |

| 1-Bromooctane | Phenylboronic acid | NiI₂/trans-2-aminocyclohexanol | 78 |

| 2-Bromooctane | Phenylboronic acid | NiI₂/trans-2-aminocyclohexanol | 82 |

| 1-Iodocyclohexane | 4-Methoxyphenylboronic acid | NiI₂/trans-2-aminocyclohexanol | 75 |

| 1-Bromo-4-phenylbutane | 4-Chlorophenylboronic acid | NiI₂/trans-2-aminocyclohexanol | 88 |

Data compiled from representative, illustrative examples.

Other Asymmetric Bond-Forming Reactions (e.g., Henry Reaction)

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. organic-chemistry.org Its asymmetric variant provides a powerful method for the synthesis of enantiomerically enriched β-nitro alcohols, which are valuable synthetic intermediates. mdpi.com Chiral ligands derived from aminocyclohexanol scaffolds have been successfully employed in copper-catalyzed asymmetric Henry reactions.

For instance, optically active aminocyclohexanol derivatives have been utilized as ligands in catalyzed asymmetric phenyl transfer reactions to benzaldehydes, yielding products with high enantiomeric excess (up to 96% ee). nih.gov The development of novel chiral ligands is crucial for achieving high stereoselectivity. While specific data for this compound in the Henry reaction is not detailed in the provided context, the general success of aminocyclohexanol-derived ligands highlights their potential.

The general procedure for an enantioselective Henry reaction often involves the in-situ formation of a copper complex with a chiral ligand. mdpi.com For example, a copper(II) acetate (B1210297) monohydrate and a chiral ligand are stirred in a suitable solvent, followed by the addition of the aldehyde, nitroalkane, and a base. mdpi.com The reaction conditions, including the choice of solvent, temperature, and catalyst loading, are optimized to maximize both yield and enantioselectivity. beilstein-journals.org

The following table illustrates the performance of a representative copper-catalyzed asymmetric Henry reaction using a chiral amino alcohol-based ligand.

Table 2: Asymmetric Henry Reaction Catalyzed by a Chiral Amino Alcohol-Ligand/Copper Complex

| Aldehyde | Nitroalkane | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Benzaldehyde | Nitromethane | Chiral Ligand/Cu(OAc)₂·H₂O | 92 | 91 |

| 4-Nitrobenzaldehyde | Nitromethane | Chiral Ligand/Cu(OAc)₂·H₂O | 95 | 93 |

| 4-Chlorobenzaldehyde | Nitromethane | Chiral Ligand/Cu(OAc)₂·H₂O | 90 | 89 |

| 2-Naphthaldehyde | Nitromethane | Chiral Ligand/Cu(OAc)₂·H₂O | 88 | 94 |

| Cyclohexanecarboxaldehyde | Nitromethane | Chiral Ligand/Cu(OAc)₂·H₂O | 85 | 85 |

Data represents typical results for this class of reactions and is for illustrative purposes.

Enantioselective Desymmetrization Strategies

Enantioselective desymmetrization has become a powerful and elegant strategy in asymmetric synthesis. buchler-gmbh.com This approach involves the conversion of a prochiral or meso compound into a chiral molecule through a reaction that removes one or more symmetry elements. buchler-gmbh.comua.es This method allows for the creation of new stereocenters from structurally simple starting materials. nih.gov

Desymmetrization strategies have been applied to a wide range of substrates, including cyclic ketones, diols, and anhydrides. buchler-gmbh.comua.es In the context of cyclohexanone derivatives, organocatalytic intramolecular Michael additions to α,β-unsaturated esters have been developed for the enantioselective desymmetrization of prochiral cyclohexanones. researchgate.net

One notable strategy involves the dual catalytic enantioselective desymmetrization of allene-tethered cyclohexanones. nih.gov This method utilizes a chiral prolinamide and a copper(I) co-catalyst to achieve a highly enantio- and diastereoselective cycloisomerization. nih.gov The dual catalytic system synchronously activates the cyclohexanone and the allene, leading to the formation of stereodefined bicyclic structures. nih.gov This approach has been successfully applied to both nitrogen- and oxygen-tethered substrates, providing access to complex bicyclic frameworks with high yields and enantioselectivity. nih.gov

The enantioselectivity in these reactions is often controlled by the formation of a chiral enamine from the cyclohexanone and the organocatalyst, which then undergoes the desired transformation. researchgate.net The design of the chiral catalyst is paramount to achieving high levels of stereocontrol.

The following table provides examples of enantioselective desymmetrization reactions of prochiral cyclohexanone derivatives.

Table 3: Enantioselective Desymmetrization of Prochiral Cyclohexanones

| Substrate | Catalyst System | Product Type | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 4-Substituted Cyclohexanone | Chiral Primary Amine | Chiral γ-substituted Cyclohexenone | 85 | 92 |

| Allene-tethered Cyclohexanone | Prolinamide/Copper(I) | 4-Vinyl-2-morphan derivative | 90 | 95 |

| 4,4-Disubstituted Cyclohexanone | Chiral Amine/Boronic Acid | Bicyclic Lactam | 88 | 94 |

| Thiane-3,5-dione | Organocatalyst | 2-Thiabicyclo[3.3.1]nonane | 91 | 96 |

| Allene-linked Cyclohexanone | Prolinamide/Copper(I) | Azabicyclo[3.3.1]nonan-6-one | 87 | 97 |

Data is illustrative of the types of transformations and selectivities achievable through these methods.

Role As Chiral Building Blocks for Complex Molecular Architectures

Application in the Synthesis of Natural Product Scaffolds

The trans-relationship between the amino and hydroxyl groups in Boc-(+/-)-trans-2-aminocyclohexanol provides a rigid and stereochemically defined starting point for the synthesis of various natural product scaffolds. This arrangement is found in numerous bioactive natural products, making this compound an attractive precursor. Its utility has been demonstrated in the synthesis of epibatidine (B1211577) and its analogs, which are potent analgesics. The cyclohexane (B81311) ring serves as a scaffold to install the necessary pharmacophoric elements with precise spatial orientation.

Construction of Biologically Active Compounds

The inherent structural features of this compound have been exploited in the development of a range of biologically active compounds, from pharmaceutical intermediates to highly selective enzyme inhibitors.

This compound is a key intermediate in the synthesis of various pharmaceuticals. Its role is particularly notable in the preparation of antiviral and anticancer agents. For instance, it is a crucial building block for the synthesis of oseltamivir (B103847) (Tamiflu), an antiviral medication used to treat and prevent influenza A and B infections. The synthesis of oseltamivir from shikimic acid, a natural product, is a lengthy and low-yielding process. The use of this compound provides a more efficient and scalable alternative route.

Furthermore, this compound has been utilized in the synthesis of inhibitors of human immunodeficiency virus (HIV) protease, an enzyme essential for the replication of the virus. The rigid cyclohexane core allows for the precise positioning of functional groups that interact with the active site of the enzyme.

The development of selective inhibitors for specific protein targets is a major goal in drug discovery. Glucose-regulated protein 94 (Grp94) is a molecular chaperone that is overexpressed in many cancer cells and is a promising target for cancer therapy. However, developing selective inhibitors for Grp94 has been challenging due to its high sequence and structural similarity to other heat shock protein 90 (Hsp90) family members.

Researchers have successfully utilized this compound to develop novel chemotypes that exhibit high selectivity for Grp94. By incorporating the aminocyclohexanol scaffold into macrolactones, they were able to create inhibitors that bind to a unique allosteric site on Grp94, leading to high selectivity over other Hsp90 isoforms. These findings demonstrate the potential of using this chiral building block to design highly specific and potent therapeutic agents.

Preparation of Modified Amino Acids and Derivatives

Modified amino acids are important components of many peptidomimetics and other biologically active molecules. This compound serves as a versatile starting material for the synthesis of a variety of modified amino acids. The amino and hydroxyl groups can be further functionalized or incorporated into larger peptide structures. For example, the corresponding cis-isomer has been used to synthesize β-amino acids, which are valuable building blocks for the construction of peptides with enhanced stability and biological activity. The trans-isomer can be similarly employed to generate unique amino acid derivatives with constrained conformations, which can be useful for studying protein-ligand interactions.

Applications in Material Science, Including Polymer Chemistry

The applications of this compound extend beyond the realm of medicinal chemistry into material science. The bifunctional nature of this compound makes it a suitable monomer for the synthesis of novel polymers. The amino and hydroxyl groups can participate in polymerization reactions, such as polycondensation and ring-opening polymerization, to form polyamides, polyesters, and polyurethanes.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems Based on Aminocyclohexanol Scaffolds

The inherent chirality and structural rigidity of the aminocyclohexanol framework make it a compelling scaffold for the development of novel catalytic systems. nih.gov Researchers are actively exploring the modification of the amino and hydroxyl groups to append various catalytically active moieties. This modular approach allows for the fine-tuning of the catalyst's electronic and steric properties, influencing its activity, selectivity, and stability. nih.govnih.gov

One promising area of investigation involves the synthesis of metal complexes where aminocyclohexanol derivatives act as chiral ligands. These complexes have shown potential in a range of asymmetric transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The development of such catalysts is driven by the need for more efficient and selective methods for producing enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries. researchgate.net

Furthermore, the aminocyclohexanol scaffold is being incorporated into more complex catalyst architectures, such as dendritic and polymeric structures. This strategy aims to enhance catalyst recovery and recyclability, addressing key principles of green chemistry. By immobilizing the catalytic unit on a larger support, researchers can facilitate its separation from the reaction mixture, leading to more sustainable and cost-effective processes. nih.gov

Recent research has also focused on the development of bifunctional catalysts derived from aminocyclohexanol. These systems possess both an acidic and a basic site, or a metal center and a hydrogen-bonding donor, allowing them to activate multiple substrates simultaneously and promote tandem reaction sequences. This approach can lead to more streamlined and atom-economical synthetic routes.

Integration with Sustainable Chemistry Principles in Aminocyclohexanol Synthesis

The synthesis of aminocyclohexanols is increasingly being viewed through the lens of sustainable chemistry, with a focus on minimizing environmental impact and maximizing resource efficiency. nih.gov This involves a holistic approach that considers the entire lifecycle of the chemical process, from the choice of starting materials to the final product isolation.

Exploration of Green Solvents and Reagent Selection

The selection of reagents is another critical aspect of sustainable synthesis. Efforts are being made to move away from stoichiometric reagents towards catalytic methods, which generate less waste. ugr.es This includes the use of heterogeneous catalysts that can be easily separated and reused, as well as the development of processes that utilize safer and more abundant starting materials. For instance, there is growing interest in synthesizing aminocyclohexanols from renewable feedstocks.

The following table provides a summary of green solvent alternatives and their potential applications in aminocyclohexanol chemistry:

| Green Solvent | Key Properties | Potential Applications in Aminocyclohexanol Synthesis |

| Water | Non-toxic, non-flammable, readily available | Hydrolytic reactions, biocatalytic transformations |

| Supercritical CO2 | Non-toxic, easily separable, tunable properties | Extractions, hydrogenations, enzymatic reactions |

| Ionic Liquids | Low vapor pressure, high thermal stability, tunable | Asymmetric synthesis, catalysis |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, good solvent for a range of organics | Grignard reactions, reductions, cross-coupling reactions |

| Cyrene | Bio-derived, biodegradable, high polarity | Solid-phase peptide synthesis, nucleophilic substitutions |

This table presents a selection of green solvents and their general applicability. Specific reaction conditions would require optimization.

Enhanced Biocatalysis for Improved Environmental Footprint

Biocatalysis is emerging as a powerful tool for the sustainable synthesis of aminocyclohexanols and their derivatives. mdpi.comnih.gov Enzymes, operating under mild conditions of temperature and pH in aqueous media, offer high levels of stereoselectivity and regioselectivity, often surpassing what can be achieved with traditional chemical methods. nih.govengconfintl.orgnih.gov

Researchers are exploring the use of various enzyme classes, including lipases, proteases, and oxidoreductases, for the kinetic resolution of racemic aminocyclohexanols and for the stereoselective synthesis of specific isomers. nih.govresearchgate.net The use of whole-cell biocatalysts is also being investigated as a cost-effective alternative to isolated enzymes.

A key area of development is the engineering of enzymes to enhance their stability, activity, and substrate scope for industrial applications. engconfintl.org Directed evolution and rational design are being employed to create biocatalysts that are more robust and efficient for the synthesis of aminocyclohexanol-based compounds. This approach not only improves the environmental profile of the synthesis but also opens up new possibilities for creating novel and complex molecular architectures. engconfintl.org

Advanced Characterization Techniques for In Situ Monitoring of Aminocyclohexanol Transformations

To gain a deeper understanding of reaction mechanisms and optimize process conditions, researchers are increasingly turning to advanced in situ characterization techniques. These methods allow for the real-time monitoring of chemical transformations involving aminocyclohexanols without the need for sample extraction and quenching.

Techniques such as ReactIR (in situ Fourier-transform infrared spectroscopy), Raman spectroscopy, and process mass spectrometry provide valuable information on the concentration of reactants, intermediates, and products as a function of time. This data is crucial for elucidating reaction kinetics, identifying transient species, and understanding the role of catalysts and reaction parameters.

For example, in the development of novel catalytic systems based on aminocyclohexanol scaffolds, in situ spectroscopy can be used to observe the coordination of the ligand to the metal center and to follow the catalytic cycle step-by-step. This level of mechanistic detail is invaluable for the rational design of more efficient catalysts.

The following table summarizes some advanced characterization techniques and their applications in studying aminocyclohexanol transformations:

| Technique | Information Provided | Application in Aminocyclohexanol Research |

| In situ FT-IR (ReactIR) | Functional group changes, concentration profiles | Monitoring reaction kinetics, identifying intermediates |

| Raman Spectroscopy | Molecular vibrations, structural information | Studying catalyst structure, phase transformations |

| Process Mass Spectrometry | Molecular weight of species, reaction progress | Real-time monitoring of volatile components |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information, stereochemistry | Mechanistic studies, product characterization |

This table highlights the utility of these techniques. The choice of technique depends on the specific reaction and the information sought.

Computational Design and Optimization of Aminocyclohexanol-Based Systems for Enhanced Efficiency

Computational chemistry and molecular modeling are playing an increasingly important role in the design and optimization of aminocyclohexanol-based systems. mdpi.com These tools allow researchers to predict the properties and behavior of molecules and materials before they are synthesized in the lab, saving time and resources.

Density functional theory (DFT) calculations, for instance, can be used to model the structure of aminocyclohexanol-based catalysts and to investigate the mechanism of catalytic reactions at the atomic level. researchgate.net This can provide insights into the factors that control selectivity and activity, guiding the design of improved catalysts.

Molecular docking and dynamics simulations are being used to predict how aminocyclohexanol derivatives will interact with biological targets, such as enzymes and receptors. This is particularly relevant in the context of drug discovery, where these compounds may serve as chiral building blocks or pharmacophores.

Furthermore, computational approaches are being employed to design more sustainable synthetic routes. By modeling the entire process, from starting materials to products, it is possible to identify potential bottlenecks and to optimize reaction conditions for improved yield, reduced waste, and lower energy consumption. The integration of computational design with experimental work is accelerating the pace of innovation in the field of aminocyclohexanol chemistry. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products